
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with 1-(difluoromethyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl group enhances its binding affinity and selectivity, making it a potent bioactive molecule. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Evaluated for its antidiabetic and enzyme inhibitory activities.
Uniqueness
2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of the difluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C8H6F2N4O |
|---|---|
分子量 |
212.16 g/mol |
IUPAC名 |
2-[1-(difluoromethyl)pyrazol-4-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6F2N4O/c9-8(10)14-4-5(3-12-14)7-11-2-1-6(15)13-7/h1-4,8H,(H,11,13,15) |
InChIキー |
YEWQXHKUDODDEW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(NC1=O)C2=CN(N=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

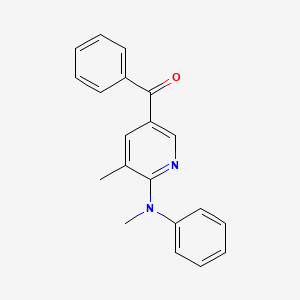
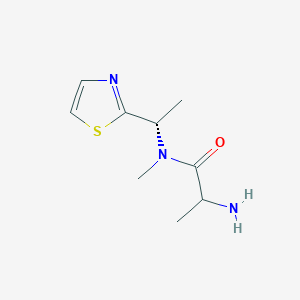
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)

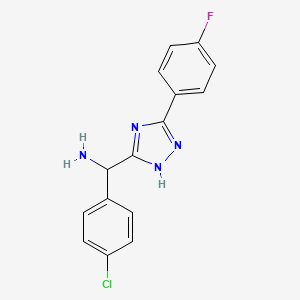

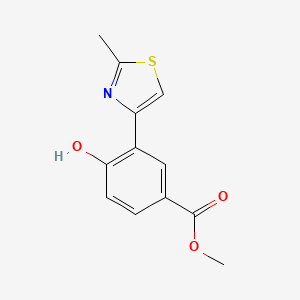
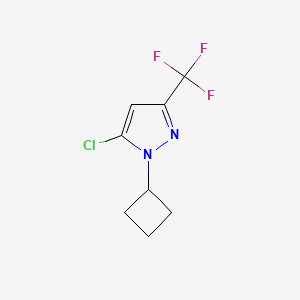

![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)

